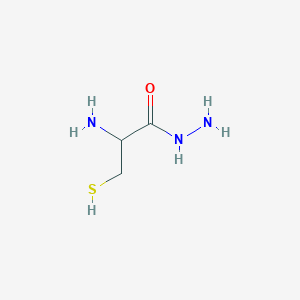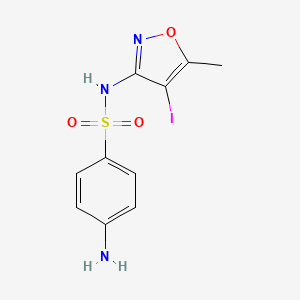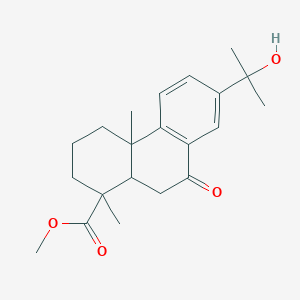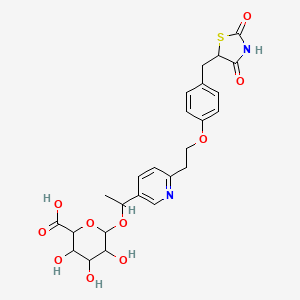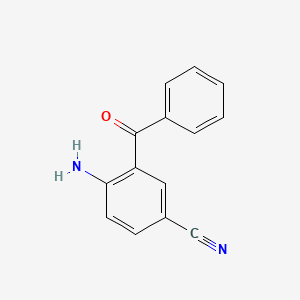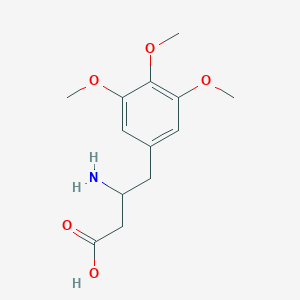
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid is a compound with the molecular formula C13H19NO5 and a molecular weight of 269.3 g/mol . This compound features a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The presence of this group in various molecules has been associated with significant biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Preparation Methods
The synthesis of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid involves several stepsThe reaction conditions typically involve the use of organic solvents and specific reagents to ensure high yield and purity . Industrial production methods focus on optimizing these reactions to achieve scalability and cost-effectiveness .
Chemical Reactions Analysis
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-cancer agent by inhibiting key proteins involved in cell proliferation . Additionally, it has been investigated for its anti-inflammatory, anti-Alzheimer, and anti-depressant properties . In the industrial sector, it is used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to specific proteins, such as tubulin and heat shock protein 90 (Hsp90), thereby inhibiting their function . This inhibition leads to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid can be compared to other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine, podophyllotoxin, and combretastatin derivatives . These compounds share similar biological activities, but this compound is unique in its specific combination of the amino and butyric acid groups, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-amino-4-(3,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(14)7-12(15)16)6-11(18-2)13(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16) |
InChI Key |
YGJFDWMZQQRZBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


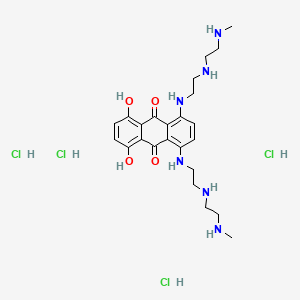
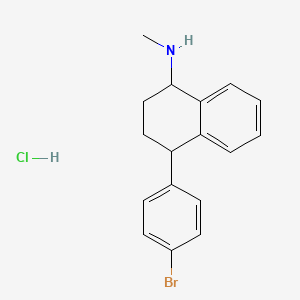

![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
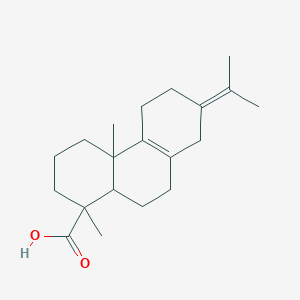
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
